molecular formula C12H12ClN3O B8520164 1-Amino-3-chloro-N-o-tolyl-1H-pyrrole-2-carboxamide

1-Amino-3-chloro-N-o-tolyl-1H-pyrrole-2-carboxamide

Cat. No. B8520164
M. Wt: 249.69 g/mol
InChI Key: UEQVKQGEJKABDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09340547B2

Procedure details

In a 100 mL three-necked flask it was placed 11 mL of a 28% aqueous solution of sodium hydroxide, 4.1 mL of a 28% ammonium hydroxide solution, 1.23 g of ammonium chloride and 0.12 mL of Aliquat 336. Afterwards, a solution of 3-chloro-N-o-tolyl-1H-pyrrole-2-carboxamide (0.9 g, 3.84 mmol) in 30 mL of diethyl ether and 30 mL of methyl tert-butyl ether was added and placed at 0° C. affording a suspension. Over this suspension, a 10% aqueous solution of sodium hypochlorite (26 mL) was added drop wise with vigorous stirring maintaining the temperature during 20 min. more. Subsequently, the reaction mixture was stirred at room temperature during a further 1.5 h producing the consumption of the starting material. Next, the reaction crude was diluted with ethyl acetate until no suspended material was observed. The layers were separated and the organic phase was washed with a 25% aqueous solution of sodium thiosulphate, water and brine, dried (Na2SO4) and concentrated under vacuum to give a residue that was triturated with hexane to produce a solid (870 mg, 86% yield) after filtration.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.23 g
Type
reactant
Reaction Step Five
Quantity
0.9 g
Type
reactant
Reaction Step Six
Quantity
30 mL
Type
solvent
Reaction Step Six
Quantity
30 mL
Type
solvent
Reaction Step Six
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
26 mL
Type
reactant
Reaction Step Seven
Quantity
0.12 mL
Type
catalyst
Reaction Step Eight
Name
Yield
86%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[OH-].[NH4+:4].[Cl-].[NH4+].[Cl:7][C:8]1[CH:12]=[CH:11][NH:10][C:9]=1[C:13]([NH:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[CH3:22])=[O:14].Cl[O-].[Na+]>CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].C(OCC)C.C(OC)(C)(C)C.C(OCC)(=O)C>[NH2:4][N:10]1[CH:11]=[CH:12][C:8]([Cl:7])=[C:9]1[C:13]([NH:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[CH3:22])=[O:14] |f:0.1,2.3,4.5,7.8,9.10|

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Five
Name
Quantity
1.23 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Six
Name
Quantity
0.9 g
Type
reactant
Smiles
ClC1=C(NC=C1)C(=O)NC1=C(C=CC=C1)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(C)(C)OC
Step Seven
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
26 mL
Type
reactant
Smiles
Cl[O-].[Na+]
Step Eight
Name
Quantity
0.12 mL
Type
catalyst
Smiles
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 100 mL three-necked flask it was placed
CUSTOM
Type
CUSTOM
Details
placed at 0° C.
CUSTOM
Type
CUSTOM
Details
affording a suspension
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature during 20 min. more
Duration
20 min
STIRRING
Type
STIRRING
Details
Subsequently, the reaction mixture was stirred at room temperature during a further 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
producing
CUSTOM
Type
CUSTOM
Details
the consumption of the starting material
CUSTOM
Type
CUSTOM
Details
Next, the reaction crude
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic phase was washed with a 25% aqueous solution of sodium thiosulphate, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to give a residue that
CUSTOM
Type
CUSTOM
Details
was triturated with hexane

Outcomes

Product
Name
Type
product
Smiles
NN1C(=C(C=C1)Cl)C(=O)NC1=C(C=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 870 mg
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.